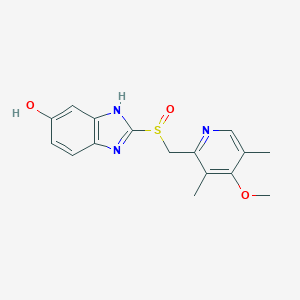

5-O-Desmethyl Omeprazole

Übersicht

Beschreibung

5’-O-Desmethyl omeprazole: is a metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is formed through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP2C19 . It plays a crucial role in the pharmacokinetics and pharmacodynamics of omeprazole and its isomer, esomeprazole .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5’-O-Desmethyl omeprazole involves the demethylation of omeprazole. This can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of 5’-O-Desmethyl omeprazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents . The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 5’-O-Desmethyl omeprazole undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

5-O-Desmethyl Omeprazole is primarily studied for its role in the metabolism of omeprazole and its effects on cytochrome P450 enzymes, particularly CYP2C19. Research indicates that 5-ODM acts as a metabolism-dependent inhibitor of CYP2C19, which is crucial for the metabolic activation of many drugs. This inhibition can lead to significant drug-drug interactions, necessitating careful monitoring in polypharmacy settings.

Table 1: Kinetic Parameters for CYP2C19 Inactivation by this compound

| Parameter | Value |

|---|---|

| Kinact | [Value Needed] |

| KI | [Value Needed] |

| IC50 Shift | [Value Needed] |

Note: Specific values for kinact, KI, and IC50 shifts need to be sourced from experimental data.

Neuroinflammatory Applications

Recent studies have highlighted the potential anti-inflammatory effects of omeprazole and its metabolites, including 5-ODM, in the context of neurodegenerative diseases. The compound's ability to modulate neuro-inflammation suggests possible applications in treating conditions like Alzheimer's disease.

Case Study: Neuroinflammation in CNS Disorders

A study involving mouse models demonstrated that administration of omeprazole and its metabolites could reduce markers of neuro-inflammation. The investigation utilized liquid chromatography-mass spectrometry (LC-MS) to quantify metabolite levels in brain tissues, revealing that 5-ODM crosses the blood-brain barrier effectively.

Implications in Drug Development

Given its role as a metabolite with pharmacological activity, this compound is being explored as a reference standard in pharmaceutical testing. Its characterization is essential for understanding the safety and efficacy profiles of new PPIs being developed.

Table 2: Comparison of Omeprazole and Its Metabolites

| Compound | Structure | Activity |

|---|---|---|

| Omeprazole | C17H19N3O3S | PPI |

| This compound | C16H17N3O3S | CYP2C19 Inhibitor |

| Omeprazole Sulfone | C17H19N3O4S | Lesser PPI effect |

Clinical Implications

The clinical implications of this compound are particularly relevant in populations requiring long-term PPI therapy. Understanding its pharmacodynamic properties can inform dosing strategies and mitigate risks associated with CYP2C19 inhibition.

Case Study: Long-Term PPI Therapy

A longitudinal study assessing patients on chronic omeprazole therapy found that monitoring levels of 5-ODM could predict adverse drug reactions related to polypharmacy, especially in older adults who are often prescribed multiple medications.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Omeprazole: The parent compound from which 5’-O-Desmethyl omeprazole is derived.

Esomeprazole: The S-isomer of omeprazole, which also undergoes similar metabolic transformations.

Lansoprazole, Pantoprazole, Rabeprazole: Other proton pump inhibitors with similar mechanisms of action but different metabolic profiles.

Uniqueness: 5’-O-Desmethyl omeprazole is unique due to its specific formation pathway involving CYP2C19 and its role in the pharmacokinetics of omeprazole and esomeprazole. Its metabolic profile contributes to the overall efficacy and safety of these medications .

Biologische Aktivität

5-O-Desmethyl omeprazole is a significant metabolite of the proton pump inhibitor (PPI) omeprazole. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes diverse research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇N₃O₃S |

| Average Molecular Weight | 331.389 g/mol |

| LogP | 2.29 |

| pKa (Strongest Acidic) | 9.02 |

| pKa (Strongest Basic) | 4.77 |

| Physiological Charge | 0 |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism from omeprazole, primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The bioavailability of this metabolite is subject to variations based on genetic polymorphisms affecting these enzymes.

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 0.5 to 3.5 hours.

- Half-life : The half-life of this compound ranges from approximately 0.5 to 1 hour in healthy subjects.

- Metabolism : It undergoes further metabolism to form other metabolites, including hydroxylated forms and sulfone derivatives.

As a metabolite of omeprazole, this compound retains some degree of biological activity related to gastric acid secretion inhibition. It functions by irreversibly binding to the H+/K+ ATPase in parietal cells, leading to decreased gastric acid production.

Anti-inflammatory Effects

Recent studies have indicated potential anti-inflammatory properties of PPIs, including this compound:

- CNS Effects : Research has shown that omeprazole and its metabolites may exert neuroprotective effects by reducing pro-inflammatory cytokines in microglial cells, which are critical in neuroinflammation associated with neurodegenerative diseases .

- Case Study : In a murine model, administration of omeprazole demonstrated a reduction in neuropathic pain through anti-inflammatory mechanisms .

Case Studies and Research Findings

- Neuroinflammation Study : A study exploring the distribution of omeprazole metabolites in mouse brains found that various administration routes affected the pharmacokinetics and metabolite profiles significantly . This suggests that understanding the metabolic pathway is essential for assessing the therapeutic potential of these compounds in treating CNS disorders.

- Metabolite Identification : A comprehensive profiling study identified multiple metabolites, including this compound, using advanced liquid chromatography-mass spectrometry techniques. This study emphasized the importance of identifying metabolites for understanding drug efficacy and safety .

- Equine Pharmacology : Research investigating the metabolism of omeprazole in horses highlighted the role of specific cytochrome P450 enzymes in producing metabolites like this compound, which could influence dosing regimens in veterinary medicine .

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439414 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-49-2 | |

| Record name | 5-o-Desmethylomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.